5-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of a chlorophenyl group, a tetrahydrofuran ring, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Compared to other pyrido[2,3-d]pyrimidine derivatives, 5-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups. Similar compounds include:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Used as a starting material for the synthesis of various derivatives.
3,4-Dihydro-3-(2-fluorophenyl)-4-imino-5-(4-chlorophenyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2(1H)-thione: Known for its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-12-5-3-11(4-6-12)14-7-8-20-16-15(14)17(23)21-18(24)22(16)10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOMJHZPYPSPTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.